molecular formula C17H16N4O2S B2868188 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1448135-07-6

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2868188
CAS No.: 1448135-07-6
M. Wt: 340.4
InChI Key: GMZQMXBVKDIAIM-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their extensive biological activities and are a part of many clinically applied drugs . The compound also contains a pyridazine ring, which is another type of heterocyclic compound. Pyridazines are known for their potential applications in various fields of research and industry.


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple rings and functional groups. The structure and mechanistic pathways for all products are usually discussed and proved based on spectral results .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The compound’s reactivity would likely be influenced by the presence of the thiazole and pyridazine rings, as well as any substituents.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives are generally stable compounds .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry and drug discovery, particularly for their anticancer properties . Future research could involve further exploration of the biological activities of this compound and similar derivatives.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-5-3-4-6-12(10)17-19-11(2)14(24-17)9-18-16(23)13-7-8-15(22)21-20-13/h3-8H,9H2,1-2H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZQMXBVKDIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NNC(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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